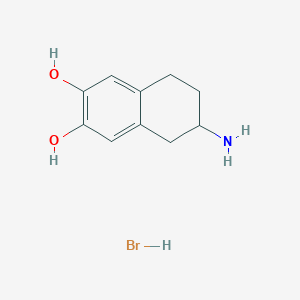

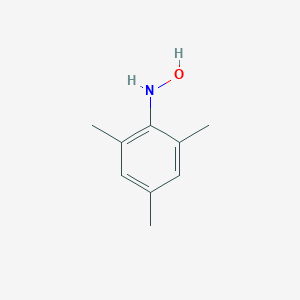

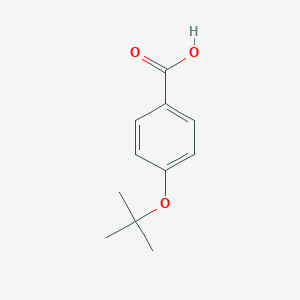

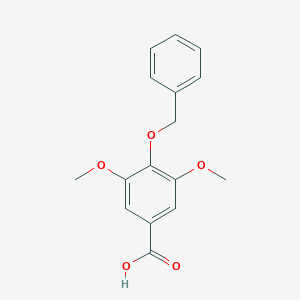

4-(Benzyloxy)-3,5-dimethoxybenzoic acid

Overview

Description

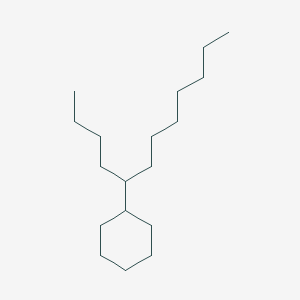

4-(Benzyloxy)-3,5-dimethoxybenzoic acid (BDMBA) is an organic compound belonging to the class of aromatic carboxylic acids. It is a white crystalline solid with a molecular weight of 254.29 g/mol. BDMBA is a versatile compound that has been used in a variety of applications, ranging from organic synthesis to medicinal research. Due to its unique structure, BDMBA has been used in a variety of scientific research applications, including biochemical and physiological effects, organic synthesis, and lab experiments.

Scientific Research Applications

Synthesis and Labeling : Specific deuterium-labeled reserpines and trimethoxybenzoic acids, including 4-methoxy-3,5-dimethoxybenzoic acid, have been synthesized. These labeled compounds are important in research for tracing and understanding chemical reactions and biological pathways (Roth et al., 1982).

Environmental Photochemistry : The aqueous photochemistry of 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid) was studied, revealing novel pH-dependent photosubstitution pathways upon photolysis. This research is relevant in understanding the environmental behavior of such compounds (Dallin et al., 2009).

Anticancer Properties : Derivatives of syringic acid, including benzyl 4-(benzyloxy)-3,5-dimethoxybenzoate, have shown selective anti-mitogenic activity against human malignant melanoma cells. This suggests their potential as a basis for new anticancer drugs, especially due to their selective activity and minimal cytotoxicity on normal cells (Orabi et al., 2013).

Microwave-Enhanced Synthesis : Studies have been conducted on the Suzuki-Miyaura cross-coupling of sterically hindered and electron-rich aryl halides with potassium vinyltrifluoroborate under microwave irradiation. This includes the coupling of benzyl 3,5-bis(benzyloxy)-4-bromobenzoate, demonstrating the applicability of these compounds in advanced synthetic chemistry (Brooker et al., 2010).

Liquid Crystalline Properties : The liquid crystalline dimer of 4-(4-pentenyloxy)benzoic acid, similar in structure to 4-(Benzyloxy)-3,5-dimethoxybenzoic acid, was synthesized and studied for its mesophase properties. Such studies are essential in the development of new materials with specific optical and electronic properties (Qaddoura & Belfield, 2010).

Mechanism of Action

Target of Action

Similar compounds such as n-[4-(benzyloxy)phenyl]glycinamide have been found to target leukotriene a-4 hydrolase .

Mode of Action

It’s worth noting that benzylic compounds often undergo reactions via sn1 or sn2 pathways .

Biochemical Pathways

Similar compounds have been involved in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Pharmacokinetics

Similar compounds like boronic esters have been noted for their stability, which can impact their bioavailability .

Result of Action

Safety data sheets for similar compounds indicate potential skin and eye irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Benzyloxy)-3,5-dimethoxybenzoic acid. For instance, the stability of similar compounds like boronic esters can be influenced by air and moisture .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3,5-dimethoxy-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5/c1-19-13-8-12(16(17)18)9-14(20-2)15(13)21-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCCGNWMGBKDIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OCC2=CC=CC=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427912 | |

| Record name | 4-(benzyloxy)-3,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14588-60-4 | |

| Record name | 4-(benzyloxy)-3,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.